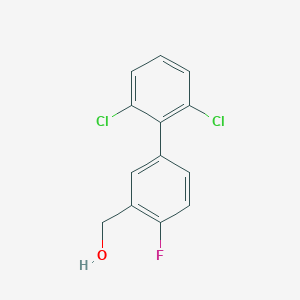

(2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol

説明

(2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is a halogenated biphenyl derivative featuring a methanol (-CH2OH) group at the 3-position of the biphenyl scaffold. Its structure includes two chlorine atoms at the 2' and 6' positions of the second phenyl ring and a fluorine atom at the 4-position of the first ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

特性

分子式 |

C13H9Cl2FO |

|---|---|

分子量 |

271.11 g/mol |

IUPAC名 |

[5-(2,6-dichlorophenyl)-2-fluorophenyl]methanol |

InChI |

InChI=1S/C13H9Cl2FO/c14-10-2-1-3-11(15)13(10)8-4-5-12(16)9(6-8)7-17/h1-6,17H,7H2 |

InChIキー |

XJNWDGDQJHUVHI-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)F)CO)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol typically involves the reaction of 2’,6’-dichloro-4-fluoro-biphenyl with a suitable methanol derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, and the product is purified using techniques such as distillation or crystallization.

化学反応の分析

Types of Reactions

(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different biphenyl derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups, such as aldehydes, carboxylic acids, and substituted biphenyls.

科学的研究の応用

(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is used in several scientific research applications, including:

Chemistry: As a precursor for synthesizing other complex organic compounds.

Biology: In studies involving the interaction of biphenyl derivatives with biological systems.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Electronic Properties

The compound’s halogenation pattern and biphenyl framework invite comparisons with other substituted biphenyl methanols and aromatic alcohols. Key analogs include:

(4-Fluoro-3-(trifluoromethyl)phenyl)methanol

- Molecular Formula : C8H6F4O

- Substituents: A single phenyl ring with a fluorine (4-position) and trifluoromethyl (-CF3) group (3-position), plus a methanol group.

- Key Differences: Unlike the biphenyl system in the target compound, this analog has a monoaromatic structure. The -CF3 group is strongly electron-withdrawing, which enhances acidity of the methanol group compared to the dichloro/fluoro substitution in the target compound. This impacts solubility and reactivity in synthetic applications .

3-Methylbiphenyl

- Molecular Formula : C13H12

- Substituents : A methyl (-CH3) group at the 3-position of the biphenyl system.

- Key Differences: The absence of halogens and the methanol group results in lower polarity and higher lipophilicity. Methyl groups donate electrons, contrasting with the electron-withdrawing effects of Cl/F in the target compound. This affects intermolecular interactions and melting points .

Physicochemical Properties

The table below summarizes critical properties of the target compound and its analogs:

*LogP: Octanol-water partition coefficient (estimated via computational tools).

Key Observations:

- Halogen Effects: Chlorine and fluorine increase molecular polarity and hydrogen-bonding capacity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to non-halogenated analogs like 3-methylbiphenyl.

生物活性

(2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol, a biphenyl derivative, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on different biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is characterized by a biphenyl backbone with two chlorine atoms and one fluorine atom at specific positions on the phenyl rings. This unique substitution pattern is believed to influence its biological properties significantly.

1. Antiviral Activity

Research indicates that biphenyl derivatives, including (2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol, exhibit antiviral properties. In studies focused on hepatitis C virus (HCV) inhibition, compounds with similar structures demonstrated significant activity against the NS5B RNA polymerase, a critical enzyme for viral replication. The 2,6-dichloro substitution was noted to enhance antiviral efficacy compared to other halogenated derivatives .

2. Antioxidant Properties

The antioxidant activity of (2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol has been explored through various assays. The compound showed promising results in scavenging free radicals and reducing oxidative stress markers in vitro. For instance, it demonstrated an IC50 value comparable to well-known antioxidants in DPPH and ABTS assays, suggesting its potential as a natural antioxidant agent .

3. Antimicrobial Effects

In antimicrobial studies, (2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol exhibited inhibitory effects against a range of bacterial strains. The compound was particularly effective against Gram-positive bacteria, which may be attributed to its lipophilic nature allowing better membrane penetration .

The mechanisms underlying the biological activities of (2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit viral polymerases and bacterial enzymes through competitive binding.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound helps in reducing oxidative damage in cells.

Study 1: Antiviral Efficacy

A study conducted on the antiviral activity of biphenyl derivatives found that (2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol inhibited HCV replication with an IC50 value of approximately 20 µM. This study highlighted the importance of the chlorine and fluorine substituents in enhancing antiviral potency .

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of this compound using various models. It was found that at concentrations ranging from 10 to 50 µg/mL, it significantly reduced lipid peroxidation in cellular models exposed to oxidative stress .

Data Summary Table

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。